molecular formula C17H20N4O B2883769 4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1049388-92-2

4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No. B2883769
CAS RN: 1049388-92-2
M. Wt: 296.374
InChI Key: NVIGOCLUZQENDV-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as an analgesic agent. This compound was first synthesized by Abbott Laboratories in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds using related cyano and dimethylamino-containing precursors. These studies highlight methodologies for generating complex heterocycles, which are crucial in medicinal chemistry and material science. For example, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one shows the utility of related cyano compounds in creating novel heterocyclic frameworks, which could have implications for the development of new pharmaceuticals or materials (Baheti, Kapratwar, & Kuberkar, 2002).

Antitumor and Antioxidant Activities

Some derivatives of related compounds have been investigated for their antitumor and antioxidant activities. This research suggests potential applications in developing new therapeutic agents. The synthesis and evaluation of benzothiophenes for antitumor and antioxidant activities indicate the potential of cyanoacetamide derivatives in medicinal chemistry, offering pathways for the design of compounds with desirable biological properties (Bialy & Gouda, 2011).

Reactions with Nitrogen Nucleophiles

Studies on the reactions of related compounds with nitrogen nucleophiles provide insights into synthetic strategies for modifying heterocyclic systems. This research can inform the design of novel compounds with specific functionalities for use in various scientific applications, including drug synthesis and material science. For instance, the behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards nitrogen nucleophiles reveals mechanisms for forming isoxazole, pyrazole, and pyrimidine derivatives, expanding the toolkit for synthesizing nitrogen-containing heterocycles (Bondock, Tarhoni, & Fadda, 2011).

Multisignaling Detection of Cyanide Anions

Research on the use of iridium(III) complexes for the multisignaling detection of cyanide anions showcases the potential application of related compounds in analytical chemistry. This work suggests that derivatives of "4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide" could be explored for environmental monitoring or as sensors in detecting hazardous substances (Lou, Chen, Bian, & Huang, 2010).

properties

IUPAC Name

4-cyano-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(2)16(15-5-4-10-21(15)3)12-19-17(22)14-8-6-13(11-18)7-9-14/h4-10,16H,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGOCLUZQENDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

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